4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole
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Overview
Description
4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole is a complex organic compound characterized by the presence of both nitro and methoxy functional groups attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common approach is the nitration of 4-methoxyacetophenone to yield 4-methoxy-3-nitroacetophenone, which is then subjected to further reactions to introduce the imidazole ring and additional nitro group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-(4-methoxy-3-aminophenyl)-5-amino-1H-imidazole.
Scientific Research Applications
4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also participate in binding interactions with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-nitrophenylacetamide
- 4-methoxy-3-nitrophenylmethylsulfone
- 4-methoxy-3-nitrophenylthiazole
Uniqueness
4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole is unique due to the presence of both nitro and methoxy groups on the phenyl ring, combined with the imidazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8N4O5 |
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Molecular Weight |
264.19 g/mol |
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)-5-nitro-1H-imidazole |
InChI |
InChI=1S/C10H8N4O5/c1-19-8-3-2-6(4-7(8)13(15)16)9-10(14(17)18)12-5-11-9/h2-5H,1H3,(H,11,12) |
InChI Key |
PJIBZFKCVLRFBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NC=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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